molecular formula C14H12N2OS B5514024 2-methyl-5H-chromeno[3,4-c]pyridine-1-carbothioamide

2-methyl-5H-chromeno[3,4-c]pyridine-1-carbothioamide

Cat. No. B5514024
M. Wt: 256.32 g/mol
InChI Key: AAEFUMGFPJURID-UHFFFAOYSA-N
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Description

2-Methyl-5H-chromeno[3,4-c]pyridine-1-carbothioamide is a compound synthesized through various chemical reactions, primarily involving N-aryl cyanothioacetamide derivatives and electrophilic reagents. This compound has drawn interest due to its potential antimicrobial and antifungal properties (Salem et al., 2011).

Synthesis Analysis

The synthesis of 2-methyl-5H-chromeno[3,4-c]pyridine-1-carbothioamide involves complex chemical processes. One method includes the interaction of N-aryl cyanothioacetamide derivatives with electrophilic reagents, leading to the formation of chromene-3-carbothioamide and chromeno[3,4-c]pyridines (Salem et al., 2011). Another approach uses Ru-catalyzed [2 + 2 + 2] cycloaddition of α,ω-diynes with cyanamides, providing valuable tricyclic pyridine building blocks (Parisot et al., 2023).

Molecular Structure Analysis

The molecular structure of related compounds, like 3-methyl-2,3,4,4a,5,10b-hexahydro-1H-spiro[chromeno[3,4-c]pyridin-1,1'-cyclohexane]-2,4,5-trione, has been determined through methods like single crystal X-ray diffraction, providing insights into the molecular configurations and arrangements (Kirillov et al., 2016).

Chemical Reactions and Properties

Chemical reactions involving 2-methyl-5H-chromeno[3,4-c]pyridine-1-carbothioamide are complex and diverse. One study reported the synthesis of 5H-chromeno[3,4-c]pyridines through ruthenium-catalyzed [2 + 2 + 2] cycloaddition, demonstrating the compound's versatile chemical reactivity (Parisot et al., 2023).

Physical Properties Analysis

The physical properties of chromeno[3,4-c]pyridine derivatives, such as crystal structure and conformation, have been studied using techniques like X-ray diffraction. These studies help in understanding the solid-state properties of these compounds (Kirillov et al., 2016).

Chemical Properties Analysis

The chemical properties of this compound and related derivatives are characterized by their potential antimicrobial and antifungal activities. The synthesis processes often influence these properties, as seen in the formation of chromene-3-carbothioamide and chromeno[3,4-c]pyridines (Salem et al., 2011).

Scientific Research Applications

Synthesis and Heterocyclic Chemistry

A novel synthesis approach for chromeno[3,4-c]pyridine derivatives has been developed using ruthenium-catalyzed [2 + 2 + 2] cycloaddition, which offers a valuable route to tricyclic pyridine building blocks. This method enables access to biologically relevant intermediates, underscoring the importance of chromeno[3,4-c]pyridines in heterocyclic synthesis (Parisot et al., 2023). Additionally, another study highlights the synthesis of chromeno[2,3-b]pyridine derivatives through a multicomponent reaction, revealing the broad utility of these compounds in industrial, biological, and medicinal contexts (Ryzhkova et al., 2023).

Biological and Medicinal Applications

Chromeno[3,4-c]pyridines exhibit significant antimicrobial and antifungal activities, as demonstrated by a study on the synthesis and evaluation of these compounds. This research highlights their potential as antimicrobial agents, providing a foundation for further exploration in drug development (Salem et al., 2011). Another aspect of these compounds is their role in medicinal chemistry, where derivatives have been synthesized and characterized for their potential in treating diseases such as breast cancer, indicating the relevance of chromeno[3,4-c]pyridines in oncological research (Abd El Ghani et al., 2022).

Materials Science and Optoelectronics

In the realm of materials science, chromeno[3,4-c]pyridine derivatives have been synthesized and characterized for optoelectronic applications. One study describes the synthesis of a new derivative with potential use in optoelectronics, highlighting the versatility of these compounds beyond biological applications (Farag et al., 2016).

properties

IUPAC Name

2-methyl-5H-chromeno[3,4-c]pyridine-1-carbothioamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N2OS/c1-8-12(14(15)18)13-9(6-16-8)7-17-11-5-3-2-4-10(11)13/h2-6H,7H2,1H3,(H2,15,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AAEFUMGFPJURID-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C2COC3=CC=CC=C3C2=C1C(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-5H-chromeno[3,4-c]pyridine-1-carbothioamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-methyl-5H-chromeno[3,4-c]pyridine-1-carbothioamide
Reactant of Route 2
2-methyl-5H-chromeno[3,4-c]pyridine-1-carbothioamide
Reactant of Route 3
2-methyl-5H-chromeno[3,4-c]pyridine-1-carbothioamide
Reactant of Route 4
2-methyl-5H-chromeno[3,4-c]pyridine-1-carbothioamide
Reactant of Route 5
2-methyl-5H-chromeno[3,4-c]pyridine-1-carbothioamide
Reactant of Route 6
2-methyl-5H-chromeno[3,4-c]pyridine-1-carbothioamide

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